molecular formula C22H25N5O B14938909 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone

Cat. No.: B14938909
M. Wt: 375.5 g/mol
InChI Key: MKRJNNDNXMWCBM-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyridine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Attachment of the phenyl group: This step may involve electrophilic aromatic substitution.

    Formation of the piperazine ring: This can be synthesized from ethylenediamine and a suitable dihalide.

    Coupling of the pyridine ring: This step might involve nucleophilic substitution or palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperazine rings.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may be studied for its potential as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine

Medicinal chemistry applications could include the investigation of its potential as a drug candidate for various therapeutic targets, such as anti-inflammatory, anti-cancer, or anti-microbial agents.

Industry

In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-[4-(2-pyridyl)piperazino]-1-propanone
  • 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-[4-(2-pyridyl)piperazino]-1-butanone

Uniqueness

The uniqueness of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone lies in its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C22H25N5O/c1-17-20(18(2)27(24-17)19-8-4-3-5-9-19)16-22(28)26-14-12-25(13-15-26)21-10-6-7-11-23-21/h3-11H,12-16H2,1-2H3

InChI Key

MKRJNNDNXMWCBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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